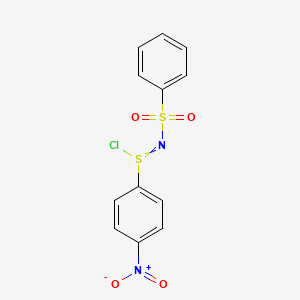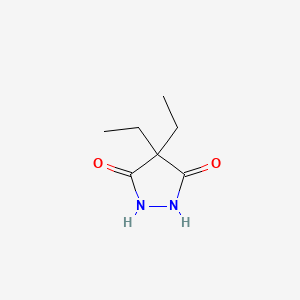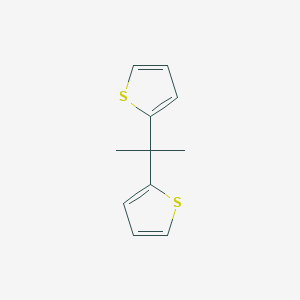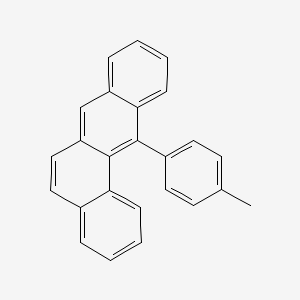
12-(4-Methylphenyl)tetraphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(4-Methylphenyl)tetraphene is a polycyclic aromatic hydrocarbon that consists of a tetraphene core substituted with a 4-methylphenyl group. This compound is part of the larger family of tetraphenes, which are known for their unique structural and electronic properties. Tetraphenes are characterized by their angular ortho-fused polycyclic arene structure, consisting of four fused benzene rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-Methylphenyl)tetraphene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the catalytic cyclization of naphthalenes with alkynes. This process can be catalyzed by transition metals such as palladium or platinum, which facilitate the formation of the tetraphene core .
Another approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the tetraphene structure. This method often requires high temperatures and the presence of a Lewis acid catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic cyclization processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of catalyst and reaction conditions is critical to ensure the efficient production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
12-(4-Methylphenyl)tetraphene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the tetraphene core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the tetraphene core .
Aplicaciones Científicas De Investigación
12-(4-Methylphenyl)tetraphene has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Research into the biological activity of this compound and its derivatives is ongoing.
Industry: This compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 12-(4-Methylphenyl)tetraphene involves its interaction with specific molecular targets and pathways. In biological systems, this compound may interact with cellular receptors or enzymes, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphene: The parent compound of 12-(4-Methylphenyl)tetraphene, consisting of four fused benzene rings.
Benzo[a]anthracene: A similar polycyclic aromatic hydrocarbon with a different arrangement of fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings arranged in a linear fashion.
Uniqueness
This compound is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
2498-65-9 |
|---|---|
Fórmula molecular |
C25H18 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
12-(4-methylphenyl)benzo[a]anthracene |
InChI |
InChI=1S/C25H18/c1-17-10-12-19(13-11-17)24-23-9-5-3-7-20(23)16-21-15-14-18-6-2-4-8-22(18)25(21)24/h2-16H,1H3 |
Clave InChI |
YLXCPFRTMXVSBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


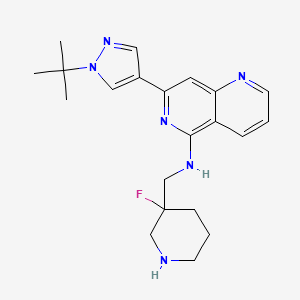
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
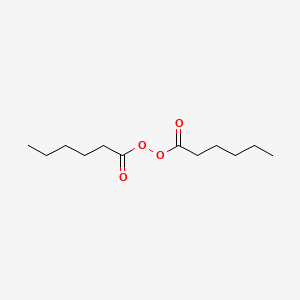
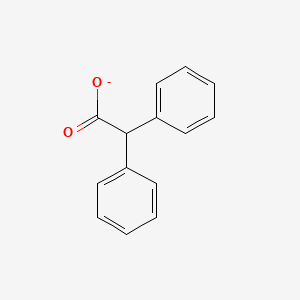
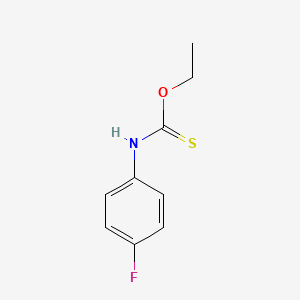
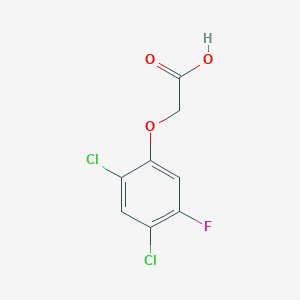
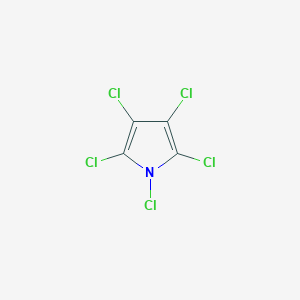
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
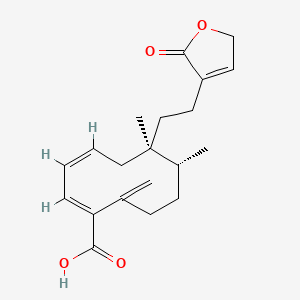
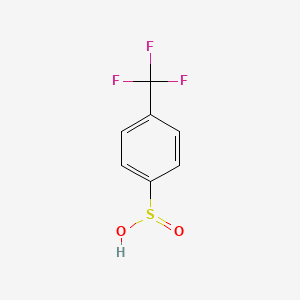
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
